molecular formula C15H15NO5 B5001904 5-(3,4,5-trimethoxyphenyl)nicotinic acid

5-(3,4,5-trimethoxyphenyl)nicotinic acid

Cat. No. B5001904
M. Wt: 289.28 g/mol
InChI Key: MNDCJMKMVWJZFS-UHFFFAOYSA-N
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Description

The 3,4,5-trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds containing the TMP group has been reported in various studies . For example, sulfide-linked 3,4,5-TMP-thiosemicarbazide/triazole hybrids were designed and synthesized .


Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors . They have also shown promising anti-fungal and anti-bacterial properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of TMP-based compounds can vary. For instance, 3,4,5-Trimethoxyphenylacetic acid has a melting point of 117-120 °C (lit.) .

Safety and Hazards

The safety and hazards associated with TMP-based compounds can also vary. For example, 3-(3,4,5-Trimethoxyphenyl)propionic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The TMP group has potential across a wide range of biomedical applications due to its diverse properties . Future research could focus on further exploring these properties and developing new TMP-based compounds for various therapeutic applications.

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-12-5-9(6-13(20-2)14(12)21-3)10-4-11(15(17)18)8-16-7-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDCJMKMVWJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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